![molecular formula C23H44O5 B3026178 Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester CAS No. 20358-82-1](/img/structure/B3026178.png)
Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester
Overview
Description
Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester, also known as 1-Palmitoyl-3-Butyryl-rac-glycerol , is a chemical compound with the molecular formula C23H44O5 and a molecular weight of 400.59 . It is supplied as a solid .
Molecular Structure Analysis
The molecular structure of Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester can be represented by the IUPAC Standard InChI: InChI=1S/C21H40O5/c1-3-5-7-9-10-12-14-16-21 (24)26-18-19 (22)17-25-20 (23)15-13-11-8-6-4-2/h19,22H,3-18H2,1-2H3 .Physical And Chemical Properties Analysis
Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester is a solid at room temperature . It has a molecular weight of 400.59 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Biomedical and Environmental Implications
Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester, while not directly highlighted in available literature, falls within the scope of substances with potential environmental and health implications similar to those studied for various chemical compounds. The scientific community has explored a wide range of chemicals for their applications, potential benefits, and risks, providing insights that could be extrapolated to understand the broader implications of chemical substances in biomedical and environmental contexts.
Advanced Oxidation Processes for Environmental Safety
A significant focus of research has been placed on the removal of chemical compounds, such as phthalate esters (PAEs), from aqueous matrices through Advanced Oxidation Processes (AOPs). These processes, including photocatalytic, UV/H2O2 photolysis, sonolysis, and ozone-based treatments, demonstrate the scientific community's effort in mitigating environmental pollutants. Such methodologies could be relevant for the degradation of hexadecanoic acid derivatives, ensuring their safe disposal and minimizing environmental impact (Pirsaheb, Nouri, & Hossini, 2022).
Pharmacological and Therapeutic Research
The exploration of natural compounds for pharmacological uses is a notable area of research, with studies focusing on the therapeutic potentials of various substances. For example, royal jelly and its components, which include fatty acids, have been studied for their wide range of biological and pharmacological effects, including anti-inflammatory, antioxidant, and antidiabetic properties. This suggests that compounds like hexadecanoic acid derivatives could also hold potential for medicinal applications, given their structural similarities to bioactive substances found in nature (Khazaei, Ansarian, & Ghanbari, 2018).
Safety And Hazards
properties
IUPAC Name |
(3-butanoyloxy-2-hydroxypropyl) hexadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O5/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-23(26)28-20-21(24)19-27-22(25)17-4-2/h21,24H,3-20H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYBQRDPCWABIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester | |
CAS RN |
20358-82-1 | |
Record name | 3-Butyro-1-palmitin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020358821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-BUTYRO-1-PALMITIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1924Z7R0CP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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